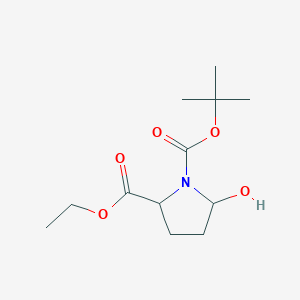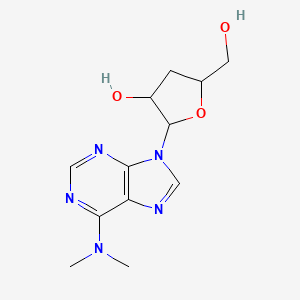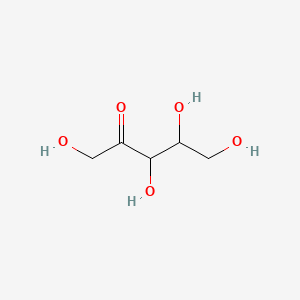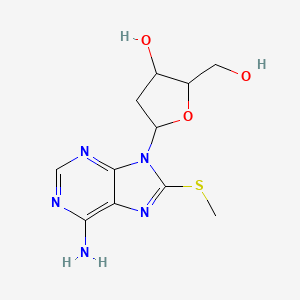![molecular formula C10H9BrN2O2 B15094574 Methyl 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B15094574.png)
Methyl 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a bromine atom at the 5th position, a methyl group at the 6th position, and a carboxylate ester at the 3rd position of the pyrrolo[2,3-b]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate typically involves the following steps:
Bromination: The starting material, 6-methyl-1H-pyrrolo[2,3-b]pyridine, undergoes bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Esterification: The brominated intermediate is then subjected to esterification with methanol in the presence of a catalyst such as sulfuric acid to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The bromine atom at the 5th position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring, to form various oxidized or reduced products.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Ester Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidized Products: Compounds with oxidized pyridine rings.
Reduced Products: Compounds with reduced pyridine rings.
Carboxylic Acid: Formed from ester hydrolysis.
Applications De Recherche Scientifique
Methyl 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting kinase enzymes and other biological receptors.
Biological Studies: The compound is studied for its potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Chemical Biology: It serves as a probe in chemical biology studies to investigate biological pathways and molecular interactions.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of methyl 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as kinase enzymes. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways involved in cell proliferation and survival. This mechanism is particularly relevant in the context of cancer therapy, where the inhibition of kinase activity can lead to the suppression of tumor growth and metastasis.
Comparaison Avec Des Composés Similaires
- Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
- Methyl 5-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
- Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Comparison:
- Structural Differences: The position and type of substituents (e.g., bromine, chlorine, methyl groups) on the pyrrolo[2,3-b]pyridine core can significantly influence the compound’s chemical reactivity and biological activity.
- Biological Activity: Methyl 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate may exhibit unique biological activities compared to its analogs due to the specific arrangement of substituents, which can affect its binding affinity and selectivity for molecular targets.
- Synthetic Accessibility: The ease of synthesis and availability of starting materials can vary among these compounds, influencing their practical use in research and industrial applications.
Propriétés
Formule moléculaire |
C10H9BrN2O2 |
|---|---|
Poids moléculaire |
269.09 g/mol |
Nom IUPAC |
methyl 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-5-8(11)3-6-7(10(14)15-2)4-12-9(6)13-5/h3-4H,1-2H3,(H,12,13) |
Clé InChI |
TVIBWYCYIIRBJP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C2C(=CNC2=N1)C(=O)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-Benzyl 2-(8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate](/img/structure/B15094511.png)

![3-[24-Hydroxy-10-[(4-methoxyphenyl)methyl]-4,9,13,15,29-pentamethyl-2,5,8,11,14,30-hexaoxo-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaen-7-yl]propanoic acid](/img/structure/B15094528.png)
![benzyl 2-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B15094532.png)


![4-(Hydroxymethyl)-5-triethylsilyloxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15094556.png)

![9-acetyl-7-[tert-butyl(dimethyl)silyl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B15094571.png)
![N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methylpyrrolidin-3-amine](/img/structure/B15094585.png)
![tert-Butyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15094593.png)
![N-([1,1'-biphenyl]-4-yl)-9,9-dimethyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-fluoren-2-amine](/img/structure/B15094601.png)
![9-[3-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]cyclopentyl]purin-6-amine](/img/structure/B15094602.png)
